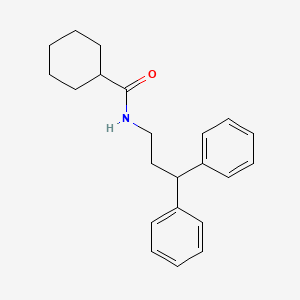
N-(3,3-diphenylpropyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-diphenylpropyl)cyclohexanecarboxamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a white crystalline solid that is insoluble in water and soluble in organic solvents. It is a non-opioid analgesic that has been shown to exhibit promising anti-inflammatory and immunomodulatory effects.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)cyclohexanecarboxamide is not fully understood. However, it is believed to act on the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. This compound has been shown to modulate the activity of the sigma-1 receptor, which in turn leads to the activation of various signaling pathways that are involved in pain modulation and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of chronic pain and inflammation. This compound has also been shown to increase the production of anti-inflammatory cytokines, which help to reduce inflammation and pain.
Advantages and Limitations for Lab Experiments
N-(3,3-diphenylpropyl)cyclohexanecarboxamide has several advantages for use in lab experiments. It is a potent analgesic that can be used to study pain modulation and inflammation. It is also non-toxic and has a low risk of side effects. However, this compound has some limitations. It is insoluble in water, which can make it difficult to administer in some experiments. It is also relatively expensive, which can limit its use in some labs.
Future Directions
There are several future directions for research on N-(3,3-diphenylpropyl)cyclohexanecarboxamide. One area of research is the development of novel analogs of this compound that exhibit improved potency and selectivity. Another area of research is the development of new formulations of this compound that are more soluble in water. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of N-(3,3-diphenylpropyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 3,3-diphenylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
N-(3,3-diphenylpropyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of pain management. This compound has been shown to exhibit potent analgesic effects in animal models without the side effects associated with opioids. This makes it a promising alternative to opioids for the treatment of chronic pain.
properties
IUPAC Name |
N-(3,3-diphenylpropyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c24-22(20-14-8-3-9-15-20)23-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,20-21H,3,8-9,14-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKUWTNTHHDTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362353 |
Source


|
| Record name | N-(3,3-diphenylpropyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6126-24-5 |
Source


|
| Record name | N-(3,3-diphenylpropyl)cyclohexanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-(4-fluorophenyl)-N,2-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6057462.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B6057468.png)

![N-cyclopropyl-4-methoxy-2-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6057476.png)

![N'-(5-bromo-2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6057487.png)
![5-methyl-N'-(8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-2-thiophenecarbohydrazide](/img/structure/B6057502.png)
![9-(3-chlorophenyl)-7-cyclopentyl-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6057506.png)
![1-[2-(4-fluorophenyl)ethyl]-4-{[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6057513.png)
![2-fluoro-N-[3-(2-isopropyl-4-methyl-3-oxo-1-piperazinyl)-3-oxopropyl]benzamide](/img/structure/B6057515.png)

![3-[6-amino-8-(4-methyl-1-piperazinyl)-3H-purin-3-yl]-1,2-propanediol](/img/structure/B6057526.png)
![N-{1-[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B6057531.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6057539.png)